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Epidemiology of FIM-1 Producing Bacterial Strains: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of carbapenem-resistant Gram-negative bacteria pose a significant threat to global public health. Carbapenemases, enzymes that inactivate carbapenem antibiotics, are a primary mechanism of resistance. Among the diverse array of carbapenemases, the Florence imipenemase (FIM-1) is a rare but clinically significant metallo-β-lactamase (MBL). This technical guide provides a comprehensive overview of the epidemiology of FIM-1 producing bacterial strains, including their prevalence, geographical distribution, associated antibiotic resistance, and the molecular context of the resistance determinant.

Prevalence and Geographical Distribution

The prevalence of FIM-1 producing bacteria is currently considered to be very low and its geographical distribution appears to be limited. The majority of published reports describe isolates from a single hospital in Florence, Italy.

Initial identification of a Pseudomonas aeruginosa clinical isolate producing the FIM-1 MBL occurred in Florence, Italy.[1] Subsequent investigations at the same hospital have identified additional cases, suggesting localized persistence and potential for cross-transmission.[2][3]



Evidence for a broader, albeit still uncommon, geographical distribution comes from the identification of the blaFIM-1 gene in draft whole-genome sequences of P. aeruginosa strains from the United States and another location in Southern Italy.[4][5] However, to date, there have been no large-scale epidemiological studies to determine the true prevalence of FIM-1 in different geographical regions. One meta-analysis on carbapenem-resistant P. aeruginosa in Iran did not detect any FIM-1 producers among the studied isolates.[6]

Bacterial Strains and Clonal Lineages

Currently, FIM-1 has been exclusively identified in Pseudomonas aeruginosa. The FIM-1-producing isolates from the well-documented cases in Florence, Italy, belong to the high-risk international clone, sequence type 235 (ST235).[1][2] This clonal lineage is known for its association with multidrug resistance and its capacity to cause nosocomial outbreaks. The identification of FIM-1 within this successful clonal lineage is a cause for concern, as it has the potential to facilitate the dissemination of this resistance mechanism.

Quantitative Data on FIM-1 Producing Strains

The available quantitative data on FIM-1 producing strains is primarily derived from individual case reports and small-scale investigations. The following tables summarize the key findings.

Table 1: Reported Cases of FIM-1 Producing Pseudomonas aeruginosa



Year of Isolation	Country	Number of Isolates	Bacterial Species	Sequence Type	Source of Isolate	Referenc e
2007	Italy	1	Pseudomo nas aeruginosa	ST235	Vascular graft infection	[7]
2020	Italy	1	Pseudomo nas aeruginosa	ST235	Clinical infection	[4]
2023	Italy	2	Pseudomo nas aeruginosa	ST235	Breakthrou gh bacteremia , Pharyngeal swab	[2][3]
2012	USA	1	Pseudomo nas aeruginosa	Not Reported	Not Reported	[4]
2012	Italy	1	Pseudomo nas aeruginosa	Not Reported	Not Reported	[4]
2022	Italy (Southern)	1	Pseudomo nas aeruginosa	Not Reported	Not Reported	[2]

Table 2: Antimicrobial Susceptibility Profile of a FIM-1 Producing P. aeruginosa Isolate (FI-26059)



Antimicrobial Agent	MIC (mg/L)	Interpretation	Reference
Ceftazidime	>128	Resistant	[2]
Ceftazidime/avibacta m	>128/4	Resistant	[2]
Cefepime	>128	Resistant	[2]
Aztreonam	>128	Resistant	[2]
Meropenem	>128	Resistant	[2]
Imipenem	>128	Resistant	[2]
Piperacillin/tazobacta m	>128/4	Resistant	[2]
Ciprofloxacin	0.25	Susceptible	[2]
Levofloxacin	4	Resistant	[2]
Amikacin	>128	Resistant	[2]
Gentamicin	>128	Resistant	[2]
Tobramycin	>128	Resistant	[2]
Colistin	1	Susceptible	[2]
Cefiderocol	0.5	Susceptible	[2]

Note: MIC (Minimum Inhibitory Concentration) data is based on broth microdilution methods as reported in the cited literature.

Molecular Epidemiology and Genetic Context

The genetic determinant for FIM-1 production is the blaFIM-1 gene. In the characterized P. aeruginosa isolates, this gene is located on the chromosome.[1] The blaFIM-1 gene is associated with large integrative and conjugative elements (ICEs), which are mobile genetic elements that can mediate their own transfer from a host cell to a recipient cell.[2][4] This association with ICEs is significant as it provides a mechanism for the potential horizontal gene



transfer of blaFIM-1 to other bacteria, although transfer has not been successfully demonstrated experimentally.[1][7]

The FIM-1 enzyme is a subclass B1 metallo- β -lactamase and shares the highest amino acid identity (approximately 40%) with the New Delhi metallo- β -lactamase (NDM) enzymes.[1][8]

Experimental Protocols

Detailed, step-by-step experimental protocols for the identification and characterization of FIM-1 producing strains are not extensively published. However, the methodologies employed in the existing research provide a framework for laboratory investigation.

Phenotypic Detection of Metallo-β-Lactamase Activity

Phenotypic tests are crucial for the initial screening of MBL-producing isolates. These methods are based on the principle that MBLs require zinc for their activity and are therefore inhibited by chelating agents such as EDTA.

- a. Combined Disc Diffusion Test:
- Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
- Inoculate a Mueller-Hinton agar plate with the bacterial suspension.
- Place a carbapenem disc (e.g., imipenem or meropenem) and a carbapenem disc supplemented with EDTA on the agar.
- Incubate the plate at 35-37°C for 16-20 hours.
- An increase in the zone of inhibition of ≥5 mm for the carbapenem-EDTA disc compared to the carbapenem disc alone is considered a positive result for MBL production.
- b. Carbapenem Inactivation Method (CIM) with EDTA (eCIM):
- Prepare a 1 μL loopful of the test organism from an overnight agar plate and resuspend it in 2 mL of Tryptic Soy Broth (TSB).
- Add a 10 µg meropenem disc to the bacterial suspension.



- In a separate tube, add a 10 µg meropenem disc to 2 mL of TSB containing 5 mM EDTA, and then add a 1 µL loopful of the test organism.
- Incubate both tubes for a minimum of 4 hours at 35-37°C.
- After incubation, remove the meropenem discs and place them on a Mueller-Hinton agar plate previously inoculated with a susceptible E. coli indicator strain.
- Incubate the plate overnight at 35-37°C.
- Growth of the indicator strain up to the disc from the tube without EDTA indicates
 carbapenemase production. No growth or a significant inhibition zone around the disc from
 the tube with EDTA confirms MBL activity.

Genotypic Detection of blaFIM-1

Molecular methods are the gold standard for the specific identification of the blaFIM-1 gene.

- a. Polymerase Chain Reaction (PCR):
- DNA Extraction: Extract bacterial genomic DNA using a commercial kit or a standard inhouse method.
- Primer Design: Design specific primers targeting a conserved region of the blaFIM-1 gene.
- PCR Amplification:
 - Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and the specific forward and reverse primers for blaFIM-1.
 - Add the extracted DNA template.
 - Perform PCR with an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.
- Agarose Gel Electrophoresis: Analyze the PCR product on a 1-1.5% agarose gel. The
 presence of a band of the expected size indicates a positive result for the blaFIM-1 gene.



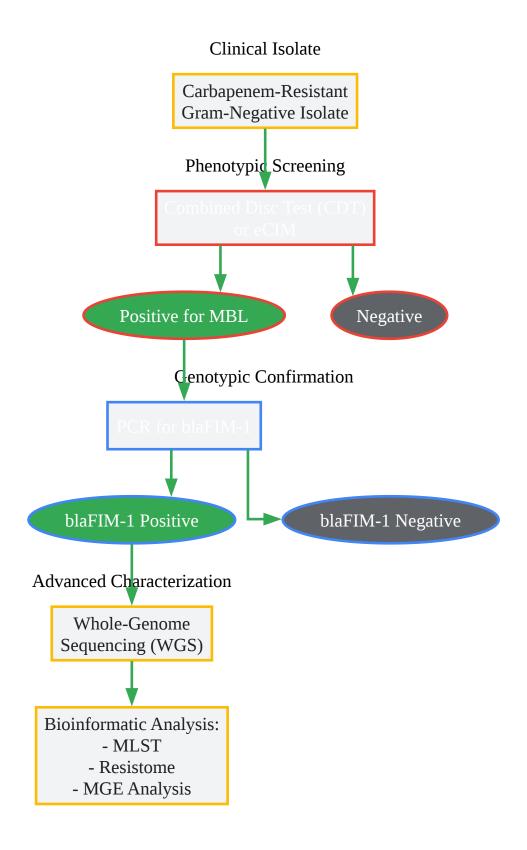
Whole-Genome Sequencing (WGS)

WGS provides the most comprehensive information on the genetic background of FIM-1 producing strains.

- DNA Library Preparation: Extract high-quality genomic DNA and prepare a sequencing library according to the manufacturer's protocol for the chosen sequencing platform (e.g., Illumina).
- Sequencing: Sequence the prepared library to generate short-read sequencing data.
- Bioinformatic Analysis:
 - Quality Control: Assess the quality of the raw sequencing reads.
 - De Novo Assembly: Assemble the reads to reconstruct the bacterial genome.
 - o Gene Annotation: Identify and annotate genes within the assembled genome.
 - Resistance Gene Identification: Use bioinformatics tools such as ResFinder or the Comprehensive Antibiotic Resistance Database (CARD) to screen the genome for the presence of blaFIM-1 and other antibiotic resistance genes.
 - Mobile Genetic Element Analysis: Identify and characterize integrative and conjugative elements (ICEs) and other mobile genetic elements associated with blaFIM-1.
 - Multilocus Sequence Typing (MLST): Determine the sequence type (ST) of the isolate.

Mandatory Visualizations Diagram 1: Experimental Workflow for Identification of FIM-1 Producing Bacteria



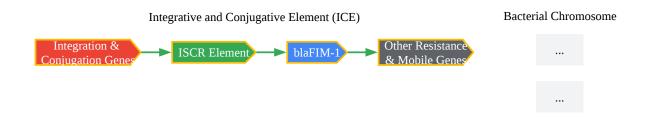


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Caption: Workflow for the identification and characterization of FIM-1 producing bacteria.



Diagram 2: Genetic Context of blaFIM-1



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Caption: Schematic of the genetic environment of the blaFIM-1 gene.

Conclusion

The epidemiology of FIM-1 producing bacterial strains is characterized by their rarity and, to date, a limited geographical and species distribution, being primarily found in P. aeruginosa ST235 in Italy. The location of the blaFIM-1 gene on an integrative and conjugative element on the chromosome highlights the potential for this resistance determinant to be mobilized and spread to other bacteria. The multidrug-resistant nature of FIM-1 producing isolates underscores the clinical challenge they present. Continuous surveillance and molecular characterization are essential to monitor for the emergence and dissemination of these and other novel carbapenemase-producing strains to inform infection control practices and guide the development of new therapeutic strategies. Further research is needed to understand the full extent of the prevalence of FIM-1 and the factors contributing to its emergence and potential for spread.

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